Quinazolin-5-ylmethanamine
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Overview
Description
Quinazolin-5-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-5-ylmethanamine typically involves the construction of the quinazoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to form the quinazoline core. Subsequent reduction of the nitrile group to an amine using hydrogenation or other reducing agents yields this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Quinazolin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-5-ylmethanal.
Reduction: Reduction of this compound can yield quinazolin-5-ylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolin-5-ylmethanal
Reduction: Quinazolin-5-ylmethanol
Substitution: Various this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Quinazolin-5-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinazolin-5-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A related compound with a similar quinazoline core but with a carbonyl group at the 4-position.
Quinazoline: The parent compound without the methanamine group.
Quinazolin-4-ylmethanamine: A positional isomer with the methanamine group at the 4-position instead of the 5-position.
Uniqueness
Quinazolin-5-ylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanamine group at the 5-position can lead to different interactions with biological targets compared to other quinazoline derivatives .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-5-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H,4,10H2 |
InChI Key |
WBZZKVUPFRXJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)CN |
Origin of Product |
United States |
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